molecular formula C6H6N4 B062415 Imidazo[1,2-b]pyridazin-3-amine CAS No. 166176-46-1

Imidazo[1,2-b]pyridazin-3-amine

Cat. No. B062415
M. Wt: 134.14 g/mol
InChI Key: OZKLSNMZRDYQAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazin-3-amine and related compounds involves several methodologies, including palladium-catalyzed amidation reactions, copper-catalyzed aerobic oxidative conditions, and I2/KI-mediated oxidative cyclization. These methods enable the construction of the imidazo[1,2-b]pyridazin-3-amine framework through efficient and scalable processes. Notably, a Cu-catalyzed synthesis approach utilizing ethyl tertiary amines as carbon sources has been disclosed, demonstrating a novel activation mode of ethyl tertiary amines (Rao, Mai, & Song, 2017). Additionally, metal-free synthesis methods have also been explored, offering green and efficient routes for the synthesis of imidazo[1,2-b]pyridazin-3-amine derivatives (Sheng, Liu, Zhao, Zheng, & Wei, 2018).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazin-3-amine is characterized by its fused ring system, which combines imidazole and pyridazine moieties. This structure is pivotal for its chemical behavior and interactions. Computational studies and crystallographic analysis have provided insights into the conformations, electronic structure, and steric effects that influence its reactivity and binding properties. The detailed structural analysis supports the design and synthesis of derivatives with optimized properties for targeted applications.

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazin-3-amine participates in a variety of chemical reactions, including C-N, C-O, and C-S bond formation, showcasing its versatility as a scaffold for further chemical modifications. These reactions are facilitated by its reactive sites and the ability to undergo transformations under different catalytic conditions, such as copper-catalyzed tandem oxidative C–H amination/cyclizations (Pericherla, Kaswan, Khedar, Khungar, Parang, & Kumar, 2013). The compound's reactivity is further exemplified in metal-free conditions, where elemental sulfur mediates sequential dual oxidative Csp3-H amination, demonstrating the compound's potential for diverse synthetic applications.

Scientific Research Applications

Application in Multiple Myeloma Treatment

  • Scientific Field : Medicinal Chemistry, Oncology
  • Summary of the Application : Imidazo[1,2-b]pyridazin-3-amine has been discovered to be a potent inhibitor of the transforming growth factor-β activated kinase (TAK1), which is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer . The compound has shown excellent activities against MM, making it a potential candidate for targeted therapies .
  • Methods of Application or Experimental Procedures : The compound was synthesized with an appropriate aryl substituent at position-3 and 6-substituted morpholine or piperazine . These modifications were found to inhibit TAK1 at nanomolar concentrations .
  • Results or Outcomes : The lead compound, referred to as compound 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . Under similar conditions, the known TAK1 inhibitor, takinib, inhibits the kinase with an IC50 of 187 nM . Compound 26 and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

Application in Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis Treatment

  • Scientific Field : Medicinal Chemistry, Immunology
  • Summary of the Application : Imidazo[1,2-b]pyridazin-3-amine has been identified as a potent inhibitor of interleukin-17A (IL-17A), a pro-inflammatory cytokine that plays a key role in chronic inflammation and autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
  • Methods of Application or Experimental Procedures : The compound was synthesized and tested for its ability to inhibit IL-17A. The application describes a series of novel imidazo[1,2-b]pyridazine as IL-17A inhibitors .
  • Results or Outcomes : The application suggests that a small molecule IL-17A inhibitor may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .

Application in Drug Discovery

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : The pyridazine ring, a structural feature of Imidazo[1,2-b]pyridazin-3-amine, has unique physicochemical properties that contribute to unique applications in molecular recognition . These properties add value in drug discovery and development .
  • Methods of Application or Experimental Procedures : The pyridazine ring is used as a scaffolding element or a pharmacophoric moiety in drug design .
  • Results or Outcomes : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Application in Material Science

  • Scientific Field : Material Science
  • Summary of the Application : The pyridazine ring, a structural feature of Imidazo[1,2-b]pyridazin-3-amine, is useful in material science because of its structural character .
  • Methods of Application or Experimental Procedures : The pyridazine ring is used as a scaffolding element in material design .
  • Results or Outcomes : The inherent properties of the pyridazine ring contribute to unique applications in molecular recognition .

Application in Optoelectronic Devices

  • Scientific Field : Optoelectronics
  • Summary of the Application : Imidazo[1,2-b]pyridazin-3-amine, due to its structural character, has potential applications in optoelectronic devices .
  • Methods of Application or Experimental Procedures : The compound is used in the design and development of optoelectronic devices .
  • Results or Outcomes : The unique properties of Imidazo[1,2-b]pyridazin-3-amine contribute to the performance of optoelectronic devices .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

imidazo[1,2-b]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKLSNMZRDYQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443659
Record name 3-Aminoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-b]pyridazin-3-amine

CAS RN

166176-46-1
Record name Imidazo[1,2-b]pyridazin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166176-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Tber, MA Hiebel, A El Hakmaoui… - The Journal of …, 2015 - ACS Publications
3-iodo-1H-pyrrolo[3′,2′:4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines were prepared following Groebke–Blackburn–Bienaymé MCR combined with I 2 -promoted electrophilic …
Number of citations: 47 pubs.acs.org
PM Cheuka, N Lawrence, D Taylor, S Wittlin… - …, 2018 - pubs.rsc.org
3,6-Diarylated imidazopyridazines have recently been shown to possess good in vitro antiplasmodial and in vivo antimalarial activity. However, frontrunner compounds have been …
Number of citations: 13 pubs.rsc.org
M Dichiara, QJ Simpson, A Quotadamo… - ACS Infectious …, 2023 - ACS Publications
Leishmaniasis is a collection of diseases caused by more than 20 Leishmania parasite species that manifest as either visceral, cutaneous, or mucocutaneous leishmaniasis. Despite the …
Number of citations: 1 pubs.acs.org

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